N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide, commonly known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of cancer and autoimmune diseases.
Wirkmechanismus
CPI-444 works by blocking the adenosine A2A receptor, which is expressed on immune cells and plays a role in regulating the immune response. By inhibiting this receptor, CPI-444 enhances the activity of immune cells and promotes an anti-tumor immune response.
Biochemical and Physiological Effects:
CPI-444 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models. It has also been found to reduce inflammation in autoimmune disease models, suggesting potential therapeutic applications in diseases such as rheumatoid arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPI-444 is its specificity for the adenosine A2A receptor, which reduces the risk of off-target effects. However, like many small molecule inhibitors, CPI-444 may have limitations in terms of bioavailability and toxicity. Additionally, its efficacy may vary depending on the type of cancer or autoimmune disease being studied.
Zukünftige Richtungen
There are several potential future directions for research on CPI-444. One area of interest is the development of combination therapies that target multiple pathways involved in the immune response against cancer. Additionally, further studies are needed to determine the optimal dosing and administration of CPI-444 in humans, as well as its potential use in combination with other immunotherapies. Finally, research is needed to determine the potential applications of CPI-444 in other immune-related diseases beyond cancer and autoimmune diseases.
Synthesemethoden
The synthesis of CPI-444 involves a multistep process that includes the reaction of 4-chlorobenzylamine with 2,6-dichloropyridine-3-carboxylic acid, followed by the addition of imidazole and subsequent purification steps.
Wissenschaftliche Forschungsanwendungen
CPI-444 has been extensively studied for its potential use in cancer immunotherapy. It has been shown to enhance the activity of T cells and natural killer cells, which play a crucial role in the immune response against cancer cells. Additionally, CPI-444 has been found to inhibit the production of regulatory T cells, which suppress the immune response and promote tumor growth.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-14-4-1-12(2-5-14)9-20-16(22)13-3-6-15(19-10-13)21-8-7-18-11-21/h1-8,10-11H,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFOPMYBOYRMNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN=C(C=C2)N3C=CN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.